molecular formula C19H15NO B12889956 (S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B12889956
M. Wt: 273.3 g/mol
InChI Key: UKEXNKCWJXDWOD-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a naphthalene ring and a phenyl group, making it structurally unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of naphthalene-2-carboxylic acid with phenylacetonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.

Scientific Research Applications

(S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydrooxazole: Lacks the naphthalene ring, making it less complex.

    2-(Naphthalen-2-yl)-4,5-dihydrooxazole: Similar structure but without the phenyl group.

Uniqueness

(S)-2-(Naphthalen-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to the presence of both naphthalene and phenyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

(4S)-2-naphthalen-2-yl-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C19H15NO/c1-2-7-15(8-3-1)18-13-21-19(20-18)17-11-10-14-6-4-5-9-16(14)12-17/h1-12,18H,13H2/t18-/m1/s1

InChI Key

UKEXNKCWJXDWOD-GOSISDBHSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Canonical SMILES

C1C(N=C(O1)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.